N,N,N',N'-tetramethylethane-1,2-diamine;(Z)-4,4,4-trifluoro-3-hydroxy-1-thiophen-2-ylbut-2-en-1-one;zinc
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Overview
Description
The compound “N,N,N’,N’-tetramethylethane-1,2-diamine;(Z)-4,4,4-trifluoro-3-hydroxy-1-thiophen-2-ylbut-2-en-1-one;zinc” is a complex chemical entity that combines the properties of several functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
-
N,N,N’,N’-tetramethylethane-1,2-diamine
- This compound is typically synthesized by the reaction of ethylenediamine with methyl iodide, followed by treatment with a base such as sodium hydroxide to yield the desired product .
- Reaction conditions: The reaction is carried out in an inert atmosphere, typically under nitrogen, to prevent oxidation. The temperature is maintained at around 0-5°C during the addition of methyl iodide, and then the mixture is allowed to warm to room temperature.
-
(Z)-4,4,4-trifluoro-3-hydroxy-1-thiophen-2-ylbut-2-en-1-one
- This compound can be synthesized through a multi-step process involving the condensation of thiophene-2-carbaldehyde with trifluoroacetone in the presence of a base such as potassium carbonate .
- Reaction conditions: The reaction is typically carried out in an organic solvent such as ethanol, under reflux conditions for several hours.
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Zinc Complex
- The zinc complex is formed by the coordination of zinc ions with the ligands N,N,N’,N’-tetramethylethane-1,2-diamine and (Z)-4,4,4-trifluoro-3-hydroxy-1-thiophen-2-ylbut-2-en-1-one .
- Reaction conditions: The reaction is carried out in an inert atmosphere, typically under nitrogen, to prevent oxidation. The temperature is maintained at room temperature, and the reaction mixture is stirred for several hours to ensure complete coordination.
Industrial Production Methods
- Industrial production of these compounds involves similar synthetic routes but on a larger scale. The reactions are carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
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Oxidation
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Reduction
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Substitution
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common nucleophiles include amines and thiols.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols.
Substitution: Substituted derivatives with various functional groups.
Scientific Research Applications
Chemistry
- The compound is used as a ligand in coordination chemistry to form complexes with various metal ions, which are studied for their catalytic properties .
Biology
- The compound is used in biochemical research to study enzyme inhibition and protein-ligand interactions .
Medicine
- The compound is investigated for its potential therapeutic applications, particularly as an anti-inflammatory and anticancer agent .
Industry
Mechanism of Action
- The compound exerts its effects through coordination with metal ions, forming stable complexes that can interact with biological molecules such as proteins and enzymes .
- The molecular targets include various enzymes involved in metabolic pathways, and the compound can inhibit their activity by binding to the active site .
- The pathways involved include oxidative stress pathways and signal transduction pathways, which are modulated by the compound’s interaction with metal ions and biological molecules .
Comparison with Similar Compounds
Similar Compounds
N,N,N’,N’-tetramethylethylenediamine: A similar compound with a slightly different structure but similar chemical properties.
(Z)-4,4,4-trifluoro-3-hydroxy-1-thiophen-2-ylbut-2-en-1-one: A similar compound with a different substituent on the thiophene ring.
Uniqueness
Properties
IUPAC Name |
N,N,N',N'-tetramethylethane-1,2-diamine;(Z)-4,4,4-trifluoro-3-hydroxy-1-thiophen-2-ylbut-2-en-1-one;zinc |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C8H5F3O2S.C6H16N2.Zn/c2*9-8(10,11)7(13)4-5(12)6-2-1-3-14-6;1-7(2)5-6-8(3)4;/h2*1-4,13H;5-6H2,1-4H3;/b2*7-4-;; |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MFHUBPULWSEJEG-DRKNLBFESA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCN(C)C.C1=CSC(=C1)C(=O)C=C(C(F)(F)F)O.C1=CSC(=C1)C(=O)C=C(C(F)(F)F)O.[Zn] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(CCN(C)C)C.C1=CSC(=C1)C(=O)/C=C(\O)/C(F)(F)F.C1=CSC(=C1)C(=O)/C=C(\O)/C(F)(F)F.[Zn] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26F6N2O4S2Zn |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
626.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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